H-L-Leu-NHMe*HCl
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Overview
Description
H-L-Leu-NHMe*HCl, also known as L-leucine methyl ester hydrochloride, is an amino acid derivative of the essential amino acid L-leucine. It is a white crystalline powder that is soluble in water. It has a molecular formula of C7H16N2O2•HCl and a molecular weight of 188.7 g/mol. H-L-Leu-NHMe*HCl is used in a variety of scientific research applications, including protein synthesis, enzyme reactions, and drug development.
Scientific Research Applications
H-L-Leu-NHMe*HCl is used in a variety of scientific research applications. It is used in protein synthesis studies to study the effects of leucine on protein synthesis and to determine the rate of protein synthesis. It is also used in enzyme reaction studies to study the effects of leucine on enzyme activity and to study the mechanism of action of enzymes. Additionally, it is used in drug development studies to study the effects of leucine on drug absorption, metabolism, and distribution.
Mechanism of Action
H-L-Leu-NHMe*HCl acts as a substrate for the enzyme leucyl-tRNA synthetase, which catalyzes the transfer of leucine from the tRNA molecule to the protein. This process is essential for protein synthesis and is necessary for the growth and development of cells.
Biochemical and Physiological Effects
H-L-Leu-NHMe*HCl is an important component of proteins and is essential for the growth and development of cells. It is also involved in a variety of biochemical and physiological processes, including energy metabolism, muscle protein synthesis, and neurotransmitter synthesis.
Advantages and Limitations for Lab Experiments
The main advantage of using H-L-Leu-NHMe*HCl in laboratory experiments is that it is a stable, water-soluble form of leucine. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that H-L-Leu-NHMe*HCl is not biologically active and therefore cannot be used to study the effects of leucine on living cells.
Future Directions
In the future, H-L-Leu-NHMe*HCl could be used to study the effects of leucine on gene expression, cell growth and differentiation, and protein folding. Additionally, it could be used to study the effects of leucine on immune system function and to develop new drugs for the treatment of diseases. Finally, it could be used to study the effects of leucine on the metabolism of other amino acids and to develop new dietary supplements.
Synthesis Methods
H-L-Leu-NHMe*HCl can be synthesized from H-L-Leu-NHMe*HCl through a two-step process. The first step involves the conversion of H-L-Leu-NHMe*HCl to its methyl ester via an esterification reaction with methanol in the presence of an acid catalyst. The second step involves the hydrolysis of the methyl ester to form H-L-Leu-NHMe*HCl.
properties
IUPAC Name |
(2S)-2-amino-N,4-dimethylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZJUBLBYSGTOZ-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N,4-dimethyl-pentanamide monohydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.